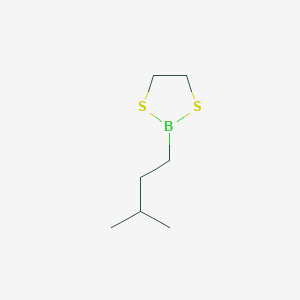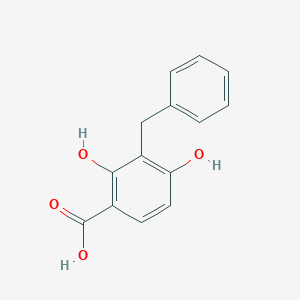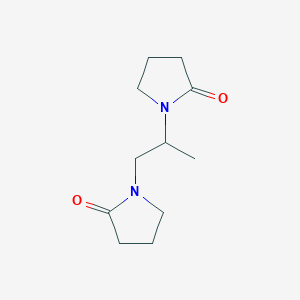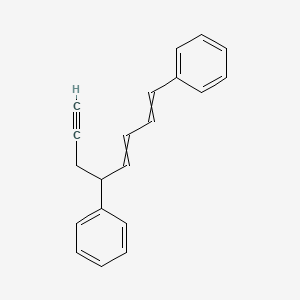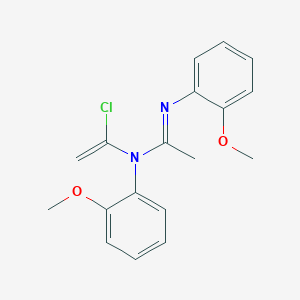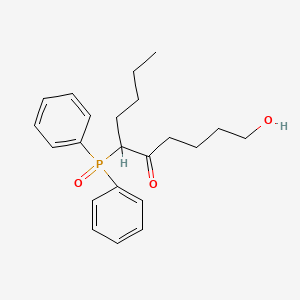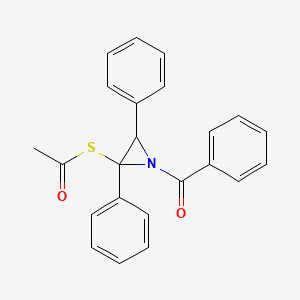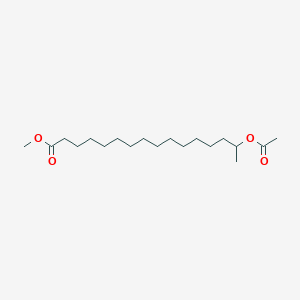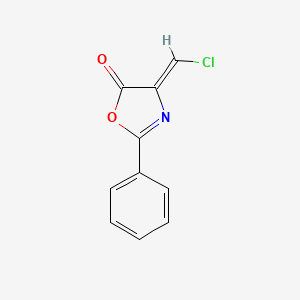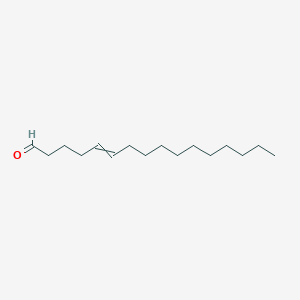
Hexadec-5-enal
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadec-5-enal is an organic compound with the molecular formula C16H30O. It is an aldehyde with a long carbon chain and a double bond at the fifth position. This compound is known for its role in various chemical reactions and its applications in different fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Hexadec-5-enal can be synthesized through several methods. One common approach involves the reaction of hexadec-2-enal with 2-nitroethanol in the presence of triethylamine, which yields the 1,2-adducts. Alternatively, the reaction in methanol-potassium carbonate produces Michael adducts .
Industrial Production Methods
Industrial production of this compound often involves the use of large-scale organic synthesis techniques. These methods typically require precise control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Hexadec-5-enal undergoes various chemical reactions, including:
Oxidation: This reaction converts this compound into hexadec-5-enoic acid.
Reduction: Reduction of this compound can produce hexadec-5-enol.
Substitution: The aldehyde group in this compound can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Hexadec-5-enoic acid
Reduction: Hexadec-5-enol
Substitution: Products vary based on the nucleophile used.
Scientific Research Applications
Hexadec-5-enal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: this compound is studied for its role in biological processes and its potential as a biomarker.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and other industrial chemicals
Mechanism of Action
The mechanism of action of hexadec-5-enal involves its interaction with various molecular targets. In biological systems, it can act as a signaling molecule, influencing cellular pathways and processes. The aldehyde group in this compound is reactive and can form covalent bonds with nucleophilic sites in proteins and other biomolecules, leading to changes in their function .
Comparison with Similar Compounds
Hexadec-5-enal can be compared with other similar compounds, such as:
Hexadec-2-enal: Another long-chain aldehyde with a double bond at the second position.
Hexadec-11-enal: A similar compound with the double bond at the eleventh position.
Hexadec-9-enal: Known for its role as a component of insect pheromones
Uniqueness
This compound is unique due to its specific structure, which allows it to participate in distinct chemical reactions and biological processes. Its position of the double bond and the length of the carbon chain contribute to its unique properties and applications.
Properties
CAS No. |
88373-68-6 |
|---|---|
Molecular Formula |
C16H30O |
Molecular Weight |
238.41 g/mol |
IUPAC Name |
hexadec-5-enal |
InChI |
InChI=1S/C16H30O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h11-12,16H,2-10,13-15H2,1H3 |
InChI Key |
XVWSFDAKJCLUGG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCC=CCCCC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


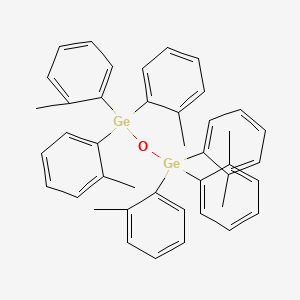
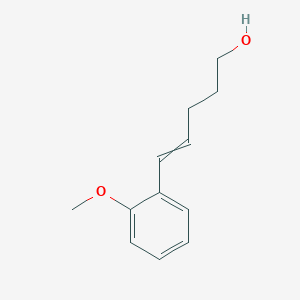
![3-[Benzyl(methyl)amino]-2-cyano-N-propylprop-2-enamide](/img/structure/B14384912.png)
